molecular formula C21H18ClN3O2S2 B2408563 N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 686771-10-8

N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2408563
CAS No.: 686771-10-8
M. Wt: 443.96
InChI Key: KJLFRYFMNQRKHW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: is a complex organic compound with a unique structure that combines a chlorinated aromatic ring, a thienopyrimidine core, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the phenyl and chloromethyl groups. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions, often using reagents like thionyl chloride and amines.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to form alcohols.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Medicine: In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core may interact with enzymes or receptors, modulating their activity. The sulfanylacetamide moiety could enhance the compound’s binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

Uniqueness: The unique combination of the chlorinated aromatic ring, thienopyrimidine core, and sulfanylacetamide moiety sets N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide apart from similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c1-13-7-8-14(11-16(13)22)23-18(26)12-29-21-24-17-9-10-28-19(17)20(27)25(21)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLFRYFMNQRKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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